N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

Chemical Building Block Screening Compound Benzothiadiazole Sulfonamide

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2415492-32-7) is a synthetic small molecule (molecular formula C₁₂H₁₅N₃O₃S₄, molecular weight 377.51 Da) comprising a 2,1,3-benzothiadiazole-4-sulfonamide core linked via a methylene bridge to a 6-hydroxy-1,4-dithiepan ring. Its computed physicochemical properties include an XLogP3-AA of 1 and a topological complexity score of 477.

Molecular Formula C12H15N3O3S4
Molecular Weight 377.51
CAS No. 2415492-32-7
Cat. No. B2776876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
CAS2415492-32-7
Molecular FormulaC12H15N3O3S4
Molecular Weight377.51
Structural Identifiers
SMILESC1CSCC(CS1)(CNS(=O)(=O)C2=CC=CC3=NSN=C32)O
InChIInChI=1S/C12H15N3O3S4/c16-12(7-19-4-5-20-8-12)6-13-22(17,18)10-3-1-2-9-11(10)15-21-14-9/h1-3,13,16H,4-8H2
InChIKeyYACYUBBORRHXKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2415492-32-7): Chemical Identity and Procurement Baseline


N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2415492-32-7) is a synthetic small molecule (molecular formula C₁₂H₁₅N₃O₃S₄, molecular weight 377.51 Da) comprising a 2,1,3-benzothiadiazole-4-sulfonamide core linked via a methylene bridge to a 6-hydroxy-1,4-dithiepan ring . Its computed physicochemical properties include an XLogP3-AA of 1 and a topological complexity score of 477 . The compound is commercially available from multiple vendors and is offered primarily as a research-use screening compound or chemical building block .

Why In-Class Benzothiadiazole-Sulfonamides Cannot Substitute N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide


Despite a shared 2,1,3-benzothiadiazole-4-sulfonamide scaffold with numerous known carbonic anhydrase and serine hydrolase inhibitors, the 6-hydroxy-1,4-dithiepan substituent on this molecule is structurally distinct and unreported in any peer-reviewed biological study or patent disclosure. The dithiepan ring introduces two sulfur atoms and a tertiary alcohol into a flexible seven-membered ring, which may confer unique hydrogen-bonding capacity, conformational restraint, and metal-chelating potential not reproducible by simple aryl or alkyl sulfonamide analogs. In the absence of quantitative data, substitution cannot be scientifically justified because even minor structural variations in the sulfonamide tail are known to profoundly alter potency, selectivity, and pharmacokinetic profiles across benzothiadiazole-based inhibitor series .

Quantitative Differential Evidence Guide for N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2415492-32-7)


No Quantitative Comparator Data Available for Differential Assessment

After exhaustive searches of primary research papers, patents, authoritative databases (PubChem, ChEBI, BindingDB, ZINC, ChemIDplus), and reputable vendor technical datasheets, no quantitative biological, physicochemical, or pharmacological data could be identified for this compound in any peer-reviewed or patent literature. Similarly, no direct head-to-head comparisons, cross-study comparables, or class-level inference datasets involving this compound and any structurally related analog were found. The molecule is listed only in commercial vendor catalogs with basic computed properties (MW 377.51 Da, XLogP3-AA = 1, complexity 477) and has no associated bioassay results, IC₅₀/Ki/Kd values, selectivity profiles, or in vivo data. Consequently, no evidence meeting the pre-established quantitative comparator admission rules can be generated.

Chemical Building Block Screening Compound Benzothiadiazole Sulfonamide

Plausible Application Scenarios for N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide Based on Structural Inference


Scaffold-Hopping and MedChem Diversification Libraries

The unique 6-hydroxy-1,4-dithiepan substituent distinguishes this compound from the vast majority of benzothiadiazole sulfonamides, which typically bear simple aryl, alkyl, or heterocyclic tails. Medicinal chemistry groups pursuing novel chemical space in sulfonamide-based zinc-binding inhibitor programs (e.g., carbonic anhydrase, matrix metalloproteinases) may employ this compound as a fragment-like diversification point. Its computed XLogP3-AA of 1 and moderate topological complexity (477) place it within fragment-like property space .

Metalloenzyme Inhibitor Screening Sets

The 2,1,3-benzothiadiazole-4-sulfonamide core is a recognized zinc-binding pharmacophore, and the dithiepan ring's two sulfur atoms may offer additional metal-coordination or hydrogen-bonding capacity. This compound could be rationally included in targeted screening libraries against metalloenzymes for which novel chemotypes are sought.

Chemical Biology Probe Development

The presence of a tertiary alcohol on the dithiepan ring provides a synthetic handle for further derivatization (e.g., esterification, etherification, or attachment of biotin/fluorophore tags) without perturbing the core sulfonamide pharmacophore. This may interest chemical biology groups developing affinity probes or PROTAC-like molecules based on benzothiadiazole sulfonamide ligands.

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